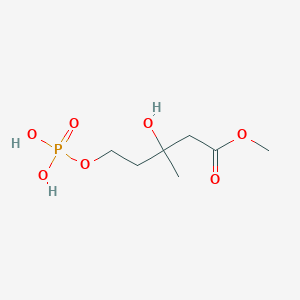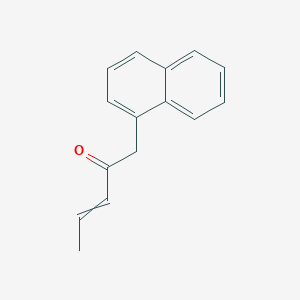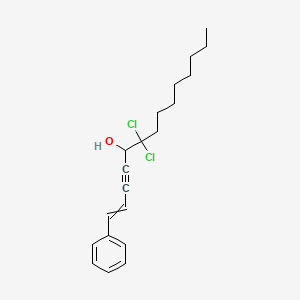
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL is a chemical compound with the molecular formula C20H26Cl2O It is characterized by the presence of a phenyl group, two chlorine atoms, and a tetradecene backbone with an enyne functionality
Métodos De Preparación
The synthesis of 6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enyne backbone: This can be achieved through a coupling reaction between an alkyne and an alkene precursor.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion .
Aplicaciones Científicas De Investigación
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the enyne functionality allows it to participate in various chemical reactions, which can alter its activity and effects .
Comparación Con Compuestos Similares
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-OL can be compared with other similar compounds such as:
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-4-OL: Similar structure but with a different position of the hydroxyl group.
6,6-Dichloro-1-phenyltetradec-1-EN-3-YN-5-ONE: Similar structure but with a ketone group instead of a hydroxyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Propiedades
Número CAS |
819850-90-3 |
|---|---|
Fórmula molecular |
C20H26Cl2O |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
6,6-dichloro-1-phenyltetradec-1-en-3-yn-5-ol |
InChI |
InChI=1S/C20H26Cl2O/c1-2-3-4-5-6-12-17-20(21,22)19(23)16-11-10-15-18-13-8-7-9-14-18/h7-10,13-15,19,23H,2-6,12,17H2,1H3 |
Clave InChI |
HXQOYLOWWLDFIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(C#CC=CC1=CC=CC=C1)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


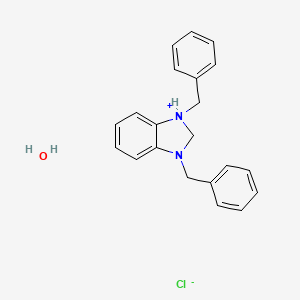
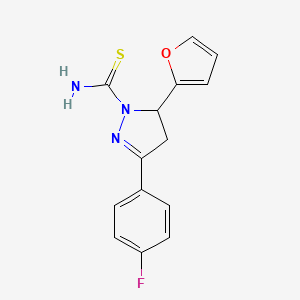
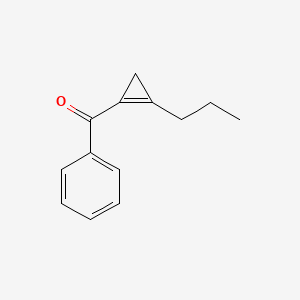
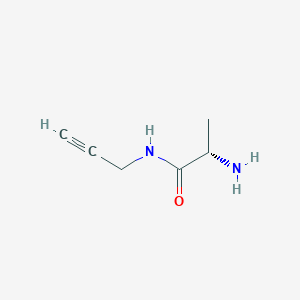
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
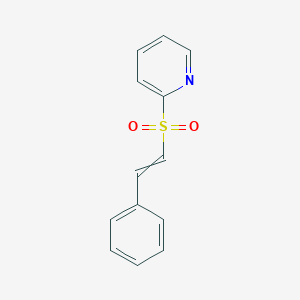
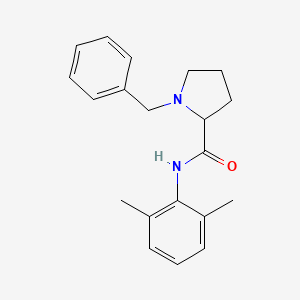
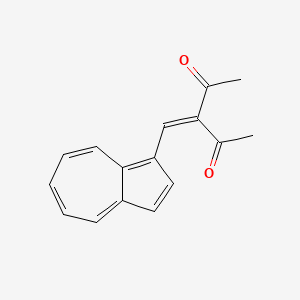

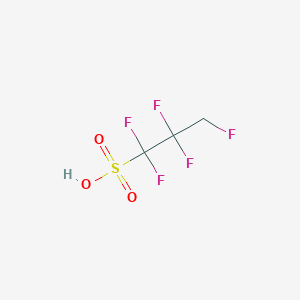
![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
